Isomargaritene

Description

Properties

CAS No. |

64271-11-0 |

|---|---|

Molecular Formula |

C28H32O14 |

Molecular Weight |

592.5 g/mol |

IUPAC Name |

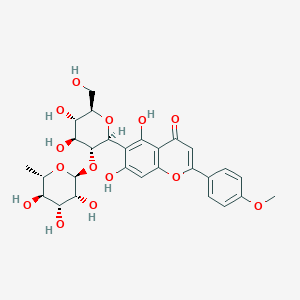

6-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]-5,7-dihydroxy-2-(4-methoxyphenyl)chromen-4-one |

InChI |

InChI=1S/C28H32O14/c1-10-20(32)23(35)25(37)28(39-10)42-27-24(36)21(33)17(9-29)41-26(27)19-14(31)8-16-18(22(19)34)13(30)7-15(40-16)11-3-5-12(38-2)6-4-11/h3-8,10,17,20-21,23-29,31-37H,9H2,1-2H3 |

InChI Key |

JIKPWRRUSIBFLE-UHFFFAOYSA-N |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2C3=C(C4=C(C=C3O)OC(=CC4=O)C5=CC=C(C=C5)OC)O)CO)O)O)O)O)O |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2C3=C(C4=C(C=C3O)OC(=CC4=O)C5=CC=C(C=C5)OC)O)CO)O)O)O)O)O |

melting_point |

218 - 220 °C |

physical_description |

Solid |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Enigma of Isomargaritene: A Compound Shrouded in Mystery

Researchers, scientists, and drug development professionals are hereby advised that the chemical compound "Isomargaritene" does not appear to be a recognized substance within standard chemical literature and databases. Extensive searches for this compound have yielded no discernible data regarding its chemical properties, experimental protocols, or biological activity.

This lack of information suggests several possibilities: the name "this compound" may be an erroneous spelling, an obsolete or trivial name that has fallen out of use, or it may refer to a theoretical or newly synthesized molecule that has not yet been documented in publicly accessible scientific records.

Without a verifiable chemical identity, including a recognized systematic name, CAS number, or definitive chemical structure, it is impossible to provide the in-depth technical guide requested. The core requirements of detailing its chemical properties, outlining experimental protocols for its analysis, and visualizing its potential signaling pathways cannot be fulfilled.

We urge researchers who have encountered this name to double-check their sources for the correct nomenclature or any alternative identifiers. Should a valid chemical identifier be provided, a comprehensive technical guide will be promptly generated. Until then, the scientific community should exercise caution when referencing "this compound" to avoid the propagation of ambiguous or incorrect chemical information.

Isomargaritene: A Technical Guide to its Discovery, Natural Sources, and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isomargaritene, a flavonoid C-glycoside also known as acacetin 6-C-neohesperidoside, is a natural compound found in select plant species. This technical guide provides a comprehensive overview of the current knowledge regarding its discovery, primary natural sources, and biosynthetic pathway. Quantitative data on its occurrence, where available, is presented, along with a generalized experimental protocol for its isolation and characterization. Furthermore, this guide outlines the known biological activities of its aglycone, acacetin, which suggest potential therapeutic applications for this compound. Diagrams illustrating the biosynthetic pathway and a typical isolation workflow are provided to facilitate a deeper understanding for researchers in natural product chemistry and drug development.

Discovery and Identification

Natural Sources of this compound

This compound has been identified in a limited number of plant species. The most well-documented source is the immature fruit of the kumquat (Citrus japonica).[1] It has also been reported in Piper ossanum and Piper aduncum.

Table 1: Quantitative Occurrence of this compound in Natural Sources

| Natural Source | Plant Part | Concentration (mg/100g fresh weight) |

| Citrus japonica (Kumquat) | Immature Fruit Peel | 119.1 ± 1.8 |

Data extracted from a study on the flavonoid composition of immature kumquat.[1]

Physicochemical Properties

Table 2: Physicochemical Data for this compound

| Property | Value |

| Molecular Formula | C₂₈H₃₂O₁₄ |

| Molecular Weight | 592.55 g/mol |

| Class | Flavonoid C-glycoside |

| Aglycone | Acacetin (5,7-dihydroxy-4'-methoxyflavone) |

| Glycosidic Moiety | Neohesperidose (C-glycosidically linked at the 6-position) |

Biosynthesis of this compound

The biosynthesis of this compound follows the general pathway for flavonoid C-glycosides. This pathway originates from the shikimate and phenylpropanoid pathways, leading to the formation of a flavanone precursor, which is then C-glycosylated.

The key steps in the biosynthesis of C-glycosylflavones are:

-

Flavanone formation: The core flavonoid skeleton is synthesized from phenylalanine and malonyl-CoA.

-

2-Hydroxylation: A flavanone 2-hydroxylase (F2H) introduces a hydroxyl group at the 2-position of the flavanone.

-

C-Glycosylation: A specific C-glycosyltransferase (CGT) catalyzes the attachment of a glucose moiety from UDP-glucose to the C-6 or C-8 position of the 2-hydroxyflavanone.

-

Dehydration: A dehydratase enzyme removes the 2-hydroxyl group, leading to the formation of the flavone C-glycoside.

-

Further Glycosylation: In the case of this compound, the initial glucose is further glycosylated with rhamnose to form the neohesperidose moiety.

Experimental Protocols

General Protocol for Isolation of this compound from Citrus japonica

The following is a generalized protocol based on common methods for flavonoid extraction from citrus species.[1][2][3][4]

1. Sample Preparation:

-

Fresh, immature kumquat fruits are washed and the peel is manually separated from the pulp.

-

The peels are lyophilized (freeze-dried) and then ground into a fine powder.

2. Extraction:

-

The powdered peel is extracted with 80% methanol or hot water (e.g., at 90°C) using techniques such as maceration, sonication, or Soxhlet extraction.[1]

-

The resulting extract is filtered and the solvent is removed under reduced pressure using a rotary evaporator to obtain a crude extract.

3. Fractionation:

-

The crude extract is suspended in water and subjected to liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. Flavonoid glycosides are typically enriched in the ethyl acetate and n-butanol fractions.

4. Chromatographic Purification:

-

The enriched fraction is subjected to column chromatography over silica gel or a polymeric adsorbent resin (e.g., Diaion HP-20).

-

The column is eluted with a gradient of solvents, for example, a mixture of chloroform and methanol or water and methanol.

-

Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Fractions containing the target compound are pooled and further purified by preparative high-performance liquid chromatography (HPLC) on a C18 column.

Characterization

The structure of isolated this compound can be elucidated using a combination of spectroscopic techniques:

-

UV-Vis Spectroscopy: To determine the characteristic absorption maxima of the flavone chromophore.

-

Infrared (IR) Spectroscopy: To identify functional groups such as hydroxyls, carbonyls, and aromatic rings.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition. Tandem MS (MS/MS) can provide information about the glycosidic linkages through fragmentation patterns.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for the complete structural elucidation, including the position of the glycosidic linkage on the acacetin backbone and the stereochemistry of the sugar moieties. 2D NMR techniques such as COSY, HSQC, and HMBC are employed to establish correlations between protons and carbons.

Biological Activity

Direct studies on the biological activity of this compound are limited. However, the pharmacological properties of its aglycone, acacetin, have been extensively studied and provide insights into the potential activities of this compound.

Table 3: Reported Biological Activities of Acacetin (the Aglycone of this compound)

| Activity | Description |

| Anti-inflammatory | Modulates the suppression of p38 MAPK and NF-κB phosphorylation.[5] |

| Antioxidant | Exhibits ROS scavenging capabilities.[5] |

| Neuroprotective | Protects neurons from toxicity and cell death.[5][6] |

| Anticancer | Suppresses proliferation and induces apoptosis in various cancer cell lines.[3][6] |

| Antiviral | Has shown potential against viruses such as HIV-1.[7] |

| Antibacterial | Effective against a range of bacteria.[6] |

One study has suggested that this compound, along with its isomer margaritene and fortunellin, could reduce lipid content by inhibiting adipogenesis.

It is important to note that glycosylation can affect the bioavailability and activity of flavonoids. Therefore, dedicated studies on this compound are necessary to confirm these potential biological effects.

Conclusion

This compound is a flavonoid C-glycoside with a known presence in Citrus japonica and other plants. While its discovery and specific experimental data are not extensively documented in readily available literature, its structural relationship to the well-studied flavone acacetin suggests a range of potential biological activities that warrant further investigation. This guide provides a foundational understanding of this compound for researchers interested in its potential applications in pharmacology and drug development. Future research should focus on the definitive elucidation of its bioactivities, pharmacokinetic profile, and the development of efficient synthesis or isolation methods.

References

- 1. pfigueiredo.org [pfigueiredo.org]

- 2. Fermentation of cigar tobacco leaves with citrus flavonoids: changes in chemical, microbiological, and sensory properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular Mechanism Discovery of Acacetin Against Cancers: Insights from Network Pharmacology and Molecular Docking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. dacemirror.sci-hub.se [dacemirror.sci-hub.se]

- 5. A comprehensive review of pharmacological and Analytical Aspects of Acacetin [nrfhh.com]

- 6. Acacetin, a Natural Flavone with Potential in Improving Liver Disease Based on Its Anti-Inflammation, Anti-Cancer, Anti-Infection and Other Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Chemistry and Biological Activities of Flavonoids: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Putative Biosynthesis of Isomargaritene in Plants

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isomargaritene, a naturally occurring flavonoid C-glycoside, has been identified in plant species such as kumquat. Flavonoid C-glycosides are noted for their enhanced stability and distinct biological activities compared to their O-glycoside counterparts. This technical guide provides a comprehensive overview of the putative biosynthetic pathway of this compound in plants. Due to the limited direct research on this compound biosynthesis, this guide extrapolates from the well-established pathways of flavonoid C-glycoside formation, including the general phenylpropanoid pathway and subsequent specialized enzymatic modifications. This document details the proposed enzymatic steps, presents quantitative data from homologous enzymes, outlines relevant experimental protocols, and provides visual diagrams of the biosynthetic pathway and experimental workflows to facilitate further research and drug development efforts.

Introduction

This compound is a flavonoid C-glycoside with the chemical formula C₂₈H₃₂O₁₄. Its structure is characterized by a methoxyflavone aglycone (a derivative of apigenin) linked to a di-sugar moiety at the C-6 position of the A-ring. The presence of a C-C bond between the sugar and the flavonoid skeleton confers significant stability against enzymatic and acidic hydrolysis. While the precise biosynthetic pathway of this compound has not been empirically determined, a putative pathway can be constructed based on the extensive knowledge of flavonoid biosynthesis in plants. This guide aims to provide a detailed technical overview of this proposed pathway to serve as a foundational resource for researchers.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to originate from the general phenylpropanoid pathway, which provides the precursor p-Coumaroyl-CoA. This is followed by a series of enzymatic reactions characteristic of flavonoid biosynthesis, culminating in specific C-glycosylation, O-glycosylation, and O-methylation steps.

The proposed pathway can be divided into the following stages:

-

Core Flavonoid Backbone Synthesis: Formation of the flavanone, naringenin.

-

Flavone Formation and Hydroxylation: Conversion of naringenin to apigenin and subsequent hydroxylation.

-

C-Glycosylation: Attachment of a glucose moiety to the flavone backbone at the C-6 position.

-

Dehydration: Formation of the aromatic C-ring.

-

O-Glycosylation: Attachment of a second sugar (rhamnose) to the C-linked glucose.

-

O-Methylation: Methylation of a hydroxyl group on the B-ring.

A detailed diagram of this putative pathway is presented below.

Isomargaritene: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isomargaritene is a naturally occurring flavonoid C-glycoside. This document provides a comprehensive overview of its known properties, including its chemical structure and identifiers. Due to the limited availability of research focused specifically on this compound, this guide also furnishes an in-depth look at the general experimental protocols and analytical techniques applicable to flavonoid C-glycosides. These methodologies cover extraction, isolation, characterization, and the evaluation of biological activities, thereby offering a foundational framework for future research and development involving this compound and related compounds.

Introduction to this compound

This compound is classified as a C-glycosyl compound and is a member of the flavonoid family[1]. Flavonoids are a diverse group of polyphenolic secondary metabolites found in plants, known for a wide range of biological activities. As a flavonoid C-glycoside, this compound features a carbohydrate moiety C-glycosidically linked to the 2-phenylchromen-4-one flavonoid backbone[2]. While it has been detected in fruits, there is a notable scarcity of published research specifically on this compound, making it a potentially novel subject for investigation[2].

Chemical and Physical Properties of this compound

A summary of the key identifiers and computed properties for this compound is presented in Table 1. This data is crucial for the identification and characterization of the compound in experimental settings.

| Property | Value | Source |

| CAS Number | 64271-11-0 | [2][3] |

| Molecular Formula | C₂₈H₃₂O₁₄ | [1][3] |

| IUPAC Name | 6-[(2S,4S,5S)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,4S,5R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]-5,7-dihydroxy-2-(4-methoxyphenyl)chromen-4-one | [1] |

| Molecular Weight | 592.5 g/mol | [1] |

| Class | Flavonoid C-glycoside | [1][2] |

Experimental Protocols for Flavonoid C-Glycosides

Given the limited specific experimental data for this compound, this section details general methodologies for the extraction, isolation, and characterization of flavonoid C-glycosides from natural sources.

Extraction and Isolation

A general workflow for the extraction and isolation of flavonoid C-glycosides is depicted below.

References

Spectroscopic data of Isomargaritene (NMR, Mass Spec, UV-Vis)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemical Structure and Properties of Isomargaritene:

-

Systematic Name: Acacetin-6-C-neohesperidoside

-

Molecular Formula: C₂₈H₃₂O₁₄

-

Molecular Weight: 592.55 g/mol

-

Class: Flavonoid C-glycoside

Spectroscopic Characterization of Flavonoid C-Glycosides

The structural elucidation of flavonoid C-glycosides like this compound relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous structure determination of flavonoids. Both ¹H and ¹³C NMR are crucial for identifying the aglycone structure, the nature and position of sugar moieties, and the interglycosidic linkages.

Table 1: General ¹H and ¹³C NMR Spectral Data Ranges for Flavone C-Glycosides

| Structural Unit | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key Features |

| Flavone A-Ring | 6.0 - 7.0 | 90 - 110 | Signals for H-6 and H-8 are typically meta-coupled. |

| Flavone B-Ring | 7.0 - 8.0 | 120 - 130 | AA'BB' system for 4'-substituted flavonoids. |

| Flavone C-Ring | 6.5 - 7.0 (H-3) | 100 - 185 | C-2, C-3, and C-4 signals are characteristic of the flavone core. |

| Anomeric Protons (C-glycoside) | 4.5 - 5.5 | 70 - 85 | The chemical shift and coupling constant (J) of the anomeric proton provide information on the sugar's identity and stereochemistry. |

| Sugar Protons | 3.0 - 4.5 | 60 - 80 | Complex, often overlapping signals. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in identifying the aglycone and sugar units. High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula.

Table 2: Typical Mass Spectrometric Fragmentation of Flavone C-Glycosides

| Ion Type | Description | Significance |

| [M+H]⁺ or [M-H]⁻ | Protonated or deprotonated molecular ion | Determines the molecular weight of the compound. |

| [M+H-120]⁺, [M-H-120]⁻ | Loss of a C₄H₈O₄ fragment from the sugar moiety | Characteristic fragmentation of C-glycosides. |

| [M+H-150]⁺, [M-H-150]⁻ | Loss of a C₅H₁₀O₅ fragment from the sugar moiety | Further fragmentation of the sugar unit. |

| Aglycone ions | Fragments corresponding to the flavonoid aglycone | Helps in the identification of the core flavonoid structure. |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the flavonoid chromophore. The absorption maxima (λmax) are indicative of the flavonoid class and the oxygenation pattern of the aromatic rings.[3]

Table 3: General UV-Vis Absorption Bands for Flavones

| Band | Wavelength Range (nm) | Associated Structural Feature |

| Band I | 300 - 380 | B-ring cinnamoyl system |

| Band II | 240 - 280 | A-ring benzoyl system |

Experimental Protocols

The following are detailed, generalized protocols for the spectroscopic analysis of flavonoid C-glycosides.

NMR Spectroscopy

-

Sample Preparation: Dissolve 1-5 mg of the purified flavonoid in a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄). Transfer the solution to a 5 mm NMR tube.

-

¹H NMR Acquisition:

-

Spectrometer: 400 MHz or higher field instrument.

-

Parameters: Acquire a standard ¹H NMR spectrum. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Spectrometer: 100 MHz or higher.

-

Parameters: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans is typically required due to the low natural abundance of ¹³C.

-

-

2D NMR Experiments:

-

Acquire COSY (Correlation Spectroscopy) to establish ¹H-¹H correlations.

-

Acquire HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) to determine one-bond ¹H-¹³C correlations.

-

Acquire HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range (2-3 bond) ¹H-¹³C correlations, which are crucial for assigning the positions of sugar moieties and other substituents.

-

Mass Spectrometry (LC-MS)

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a solvent compatible with liquid chromatography, such as methanol or acetonitrile.

-

Chromatographic Separation:

-

Instrument: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient elution with water (often with a small amount of acid, e.g., 0.1% formic acid) and an organic solvent like acetonitrile or methanol.

-

-

Mass Spectrometric Detection:

-

Ionization Source: Electrospray ionization (ESI) is typically used for flavonoids.

-

Mass Analyzer: A triple quadrupole, time-of-flight (TOF), or Orbitrap mass analyzer.

-

Data Acquisition: Acquire data in both positive and negative ion modes. Perform MS/MS (tandem mass spectrometry) experiments to obtain fragmentation data for structural elucidation.[4]

-

UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the flavonoid in a UV-transparent solvent, such as methanol or ethanol.

-

Data Acquisition:

-

Instrument: A UV-Vis spectrophotometer.

-

Procedure: Record the absorbance spectrum over a wavelength range of approximately 200-600 nm.[5]

-

Use the pure solvent as a blank.

-

-

Use of Shift Reagents (Optional): To gain more structural information, UV spectra can be recorded after the addition of shift reagents (e.g., NaOMe, AlCl₃, NaOAc) which can cause characteristic shifts in the absorption maxima depending on the presence and location of hydroxyl groups.[3]

Workflow for Isolation and Characterization

The following diagram illustrates a general workflow for the isolation and spectroscopic characterization of a natural product like this compound.

Caption: General workflow for the isolation and spectroscopic characterization of this compound.

Signaling Pathways and Biological Activities

Currently, there is limited specific information available in the scientific literature regarding the signaling pathways directly modulated by this compound. However, as a flavonoid, it belongs to a class of compounds known for a wide range of biological activities, including antioxidant, anti-inflammatory, and potential anticancer effects.[6] The bioactivity of flavonoids is often attributed to their ability to modulate various cellular signaling pathways, such as those involving protein kinases and transcription factors. Further research is needed to elucidate the specific biological targets and mechanisms of action of this compound.

Conclusion

This compound is a defined flavonoid C-glycoside whose complete spectroscopic characterization would follow the established principles and methodologies applied to this class of natural products. While specific, experimentally-derived quantitative data for this compound remains to be published, this guide provides researchers with the foundational knowledge and detailed protocols necessary to undertake such an analysis. The combination of NMR, Mass Spectrometry, and UV-Vis spectroscopy is indispensable for the full structural elucidation and characterization of this compound and related compounds.

References

- 1. Phenolic compounds and biological activities of small-size citrus: Kumquat and calamondin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pfigueiredo.org [pfigueiredo.org]

- 3. medwinpublishers.com [medwinpublishers.com]

- 4. Mass spectrometric identification and quantification of glycosyl flavonoids, including dihydrochalcones with neutral loss scan mode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Spectrophotometric Quantification of Flavonoids in Herbal Material, Crude Extract, and Fractions from Leaves of Eugenia uniflora Linn - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification of Flavonoid C-Glycosides as Promising Antidiabetics Targeting Protein Tyrosine Phosphatase 1B - PMC [pmc.ncbi.nlm.nih.gov]

Potential Biological Activities of Isomargaritene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isomargaritene is a naturally occurring flavonoid C-glycoside. Flavonoids are a diverse group of polyphenolic compounds found in various plants, and they are known to exhibit a wide range of biological activities. As a member of the flavonoid C-glycoside subclass, this compound is characterized by a C-C bond between the flavonoid scaffold and a sugar moiety. This structural feature confers greater stability compared to their O-glycoside counterparts, potentially influencing their bioavailability and pharmacological effects.

This technical guide provides an in-depth overview of the potential biological activities of this compound, inferred from the known activities of structurally related flavonoid C-glycosides. Due to the limited specific research on this compound, this document focuses on the probable pharmacological properties and outlines detailed experimental protocols for their investigation.

Chemical Properties of this compound

-

Chemical Class: Flavonoid C-glycoside

-

Core Structure: Flavone

-

Isomeric Relationship: Isomer of Margaritene

The C-glycosidic bond in this compound makes it resistant to enzymatic cleavage in the upper gastrointestinal tract, which may allow it to reach the lower gut microbiota for potential metabolism or exert its effects in the colon.

Potential Biological Activities

Based on the extensive research on flavonoid C-glycosides, this compound is likely to possess antioxidant, anti-inflammatory, and cytotoxic activities.

Antioxidant Activity

Flavonoid C-glycosides are known to act as potent antioxidants through various mechanisms, including free radical scavenging and metal chelation. The antioxidant capacity is often attributed to the number and arrangement of hydroxyl groups on the flavonoid backbone.

Table 1: Reported Antioxidant Activities of Representative Flavonoid C-glycosides

| Compound | Assay | IC50 / EC50 (µM) | Source Organism |

| Vitexin | DPPH | 15.8 | Crataegus pinnatifida |

| Isovitexin | DPPH | 25.4 | Crataegus pinnatifida |

| Orientin | ABTS | 8.2 | Trollius chinensis |

| Isoorientin | ABTS | 10.5 | Trollius chinensis |

Anti-inflammatory Activity

Many flavonoid C-glycosides have demonstrated significant anti-inflammatory properties. A key mechanism is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammatory responses. Inhibition of NF-κB can lead to the downregulation of pro-inflammatory cytokines and enzymes.

Table 2: Reported Anti-inflammatory Activities of Representative Flavonoid C-glycosides

| Compound | Cell Line | Target | Effect |

| Vitexin | RAW 264.7 | NO production | Inhibition |

| Isovitexin | RAW 264.7 | TNF-α, IL-6 | Reduction |

| Orientin | THP-1 | NF-κB activation | Inhibition |

| Isoorientin | J774A.1 | iNOS, COX-2 | Downregulation |

Cytotoxic Activity

Several flavonoid C-glycosides have been shown to exhibit cytotoxic effects against various cancer cell lines. The proposed mechanisms include the induction of apoptosis, cell cycle arrest, and inhibition of tumor cell proliferation.

Table 3: Reported Cytotoxic Activities of Representative Flavonoid C-glycosides

| Compound | Cell Line | Activity | IC50 (µM) |

| Vitexin | HeLa (Cervical) | Antiproliferative | 50.2 |

| Isovitexin | MCF-7 (Breast) | Apoptosis induction | 35.7 |

| Orientin | HepG2 (Liver) | Cell cycle arrest | 42.1 |

| Isoorientin | A549 (Lung) | Antiproliferative | 65.8 |

Experimental Protocols

This section provides detailed methodologies for the preliminary in vitro evaluation of the potential biological activities of this compound.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay is a common and reliable method to determine the free radical scavenging activity of a compound.

-

Principle: The stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.

-

Reagents and Materials:

-

This compound (or test compound)

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or Ethanol

-

96-well microplate

-

Microplate reader

-

Ascorbic acid (positive control)

-

-

Procedure:

-

Prepare a stock solution of this compound in methanol.

-

Prepare serial dilutions of the this compound stock solution in methanol to obtain a range of concentrations.

-

Prepare a 0.1 mM solution of DPPH in methanol.

-

In a 96-well plate, add 100 µL of each concentration of this compound solution.

-

Add 100 µL of the DPPH solution to each well.

-

For the control, add 100 µL of methanol and 100 µL of the DPPH solution.

-

For the blank, add 200 µL of methanol.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

-

Data Analysis: The percentage of DPPH radical scavenging activity is calculated using the following formula:

Where:

-

A_control is the absorbance of the control.

-

A_sample is the absorbance of the sample. The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of the compound.

-

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition in LPS-Stimulated RAW 264.7 Macrophages

This assay assesses the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS).

-

Principle: LPS, a component of the outer membrane of Gram-negative bacteria, stimulates RAW 264.7 macrophages to produce pro-inflammatory mediators, including nitric oxide (NO), via the induction of inducible nitric oxide synthase (iNOS). The amount of NO produced can be quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.

-

Reagents and Materials:

-

RAW 264.7 macrophage cell line

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Lipopolysaccharide (LPS) from E. coli

-

This compound (or test compound)

-

Griess Reagent (A: 1% sulfanilamide in 5% phosphoric acid; B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

96-well cell culture plate

-

CO2 incubator

-

Microplate reader

-

-

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

-

Treat the cells with various non-toxic concentrations of this compound for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) and incubate for a further 24 hours.

-

After incubation, collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B and incubate for another 10 minutes at room temperature, protected from light.

-

Measure the absorbance at 540 nm using a microplate reader.

-

A standard curve using sodium nitrite is prepared to determine the nitrite concentration in the samples.

-

-

Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control group. A cell viability assay (e.g., MTT assay) should be performed in parallel to ensure that the observed NO inhibition is not due to cytotoxicity.

Cytotoxic Activity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability and cytotoxicity.

-

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

-

Reagents and Materials:

-

Cancer cell line of interest (e.g., HeLa, MCF-7, HepG2)

-

Appropriate cell culture medium with FBS and antibiotics

-

This compound (or test compound)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO) or Solubilization Buffer

-

96-well cell culture plate

-

CO2 incubator

-

Microplate reader

-

-

Procedure:

-

Seed the cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of this compound and incubate for 24, 48, or 72 hours.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

-

Carefully remove the medium containing MTT.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm with a reference wavelength of 630 nm using a microplate reader.

-

-

Data Analysis: The percentage of cell viability is calculated as follows:

The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be determined from the dose-response curve.

Mandatory Visualizations

Signaling Pathway Diagram

Caption: Potential inhibition of the NF-κB signaling pathway by this compound.

Experimental Workflow Diagram

Caption: General workflow for screening the biological activities of this compound.

Conclusion

While direct experimental evidence for the biological activities of this compound is currently lacking, its classification as a flavonoid C-glycoside strongly suggests its potential as an antioxidant, anti-inflammatory, and cytotoxic agent. The experimental protocols detailed in this guide provide a robust framework for the systematic investigation of these potential activities. Further research is warranted to isolate or synthesize this compound and empirically validate its pharmacological properties, which could pave the way for its development as a novel therapeutic agent.

An In-depth Technical Guide to Artemisinin and its Role in Plant Secondary Metabolism

A Note on the Term "Isomargaritene": Initial searches for a plant secondary metabolite named "this compound" did not yield any results in the current scientific literature. This suggests that the term may be archaic, a trivial name not widely adopted, or a potential misspelling. Given the user's interest in a compound with a significant role in plant secondary metabolism and relevance to drug development, this guide will focus on artemisinin . Artemisinin is a well-characterized sesquiterpenoid lactone that exemplifies the complexities of plant secondary metabolism and has had a revolutionary impact on modern medicine.

Introduction to Artemisinin

Artemisinin, also known as Qinghaosu, is a sesquiterpenoid lactone containing a unique 1,2,4-trioxane bridge, which is responsible for its potent biological activity.[1] It is naturally produced in the glandular secretory trichomes of the sweet wormwood plant, Artemisia annua L.[2] Historically used in traditional Chinese medicine for treating fevers, its rediscovery in 1972 by Tu Youyou, who was awarded the 2015 Nobel Prize in Physiology or Medicine, has established it as a cornerstone in the fight against malaria.[1] Artemisinin-based Combination Therapies (ACTs) are now the standard treatment for malaria caused by Plasmodium falciparum worldwide.[1][3] Beyond its antimalarial properties, artemisinin and its derivatives exhibit a broad range of pharmacological activities, including anticancer, antiviral, anti-inflammatory, and antiparasitic effects.[4][5]

From a botanical perspective, artemisinin is a secondary metabolite, a class of organic compounds that are not directly involved in the normal growth, development, or reproduction of the plant. Instead, these molecules play a crucial role in the plant's interaction with its environment.

The Role of Artemisinin in Plant Secondary Metabolism

The production of a complex molecule like artemisinin is energetically expensive for Artemisia annua. This metabolic investment suggests that artemisinin serves one or more significant functions for the plant itself. The primary ecological role of artemisinin is believed to be in plant defense.

-

Allelopathy: Artemisinin exhibits phytotoxic properties, meaning it can inhibit the germination and growth of competing plant species.[6][7] This allelopathic activity helps A. annua secure resources such as sunlight, water, and nutrients in its immediate environment. Artemisinin can be released into the soil from the roots or washed off the leaf surfaces, supporting this defensive strategy.[6]

-

Defense against Herbivores and Pathogens: While evidence is still being gathered, it is hypothesized that artemisinin contributes to protecting the plant from insects, herbivores, and microbial pathogens.[6] Many plant secondary metabolites have evolved as deterrents or toxins, and the complex structure of artemisinin is consistent with such a defensive role. However, the specific pests or pathogens that may have driven the evolution of artemisinin synthesis are not yet fully identified.[6]

The Biosynthesis of Artemisinin

The biosynthetic pathway of artemisinin is a complex process that involves enzymes from multiple subcellular compartments and is derived from the broader terpenoid biosynthesis pathway.[8][9] The entire process can be broadly divided into three main stages.

-

Formation of the Precursor Farnesyl Diphosphate (FPP): The journey begins with the synthesis of the universal five-carbon isoprenoid building blocks, isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP).[10] Plants utilize two distinct pathways for this:

-

The Mevalonate (MVA) pathway , located in the cytosol, which starts from acetyl-CoA.[2][9][10]

-

The Methylerythritol Phosphate (MEP) pathway , located in the plastids, which uses pyruvate and glyceraldehyde-3-phosphate as substrates.[8][9][10] While the MVA pathway is considered the primary source for sesquiterpenoid precursors, there is evidence of crosstalk between the two pathways.[10][11] Three of these C5 units are sequentially condensed by the enzyme Farnesyl Diphosphate Synthase (FPS) to form the C15 precursor, farnesyl diphosphate (FPP).[2]

-

-

Cyclization of FPP to Amorpha-4,11-diene: This is the first committed step in artemisinin biosynthesis. The enzyme Amorpha-4,11-diene Synthase (ADS) catalyzes the cyclization of the linear FPP molecule into the bicyclic sesquiterpene, amorpha-4,11-diene.[9] This step is a critical regulatory point in the pathway.

-

Multi-step Oxidation and Lactonization: Amorpha-4,11-diene undergoes a series of post-cyclization modifications, primarily oxidative reactions, to yield the final artemisinin molecule. Key enzymes in this stage include:

-

CYP71AV1: A cytochrome P450 monooxygenase that catalyzes a three-step oxidation of amorpha-4,11-diene to produce artemisinic alcohol and then artemisinic aldehyde.[9][12]

-

Artemisinic Aldehyde Δ11(13) Reductase (DBR2): This enzyme reduces the double bond in artemisinic aldehyde to form dihydroartemisinic aldehyde.[12]

-

Aldehyde Dehydrogenase 1 (ALDH1): This enzyme oxidizes dihydroartemisinic aldehyde to dihydroartemisinic acid (DHAA).[12] The final conversion of DHAA to artemisinin is thought to be a non-enzymatic, photo-oxidative process involving the formation of hydroperoxides and subsequent rearrangement to form the characteristic endoperoxide bridge.[11]

-

Regulation of Artemisinin Biosynthesis

The production of artemisinin is tightly regulated by a complex network of genetic and environmental factors. This regulation occurs primarily at the transcriptional level, where various transcription factors (TFs) and phytohormones modulate the expression of biosynthetic genes.

-

Transcription Factors: Several families of TFs have been identified as key regulators. These include AP2/ERF, bHLH, MYB, and WRKY families.[12] For instance, AaWRKY1 can bind to the promoters of ADS and CYP71AV1 to activate their expression.[13]

-

Phytohormonal Regulation: Plant hormones, particularly jasmonic acid (JA), play a central role in upregulating artemisinin biosynthesis, often as a response to stress or wounding.[12][13] Jasmonate signaling activates transcription factors like AaMYC2, which in turn boosts the expression of key biosynthetic enzymes.[13] Other hormones like abscisic acid (ABA), salicylic acid (SA), and gibberellins (GA) also positively influence artemisinin production.[12][13]

Data Presentation: Artemisinin Content

The concentration of artemisinin in Artemisia annua varies significantly depending on the genotype, developmental stage, and part of the plant. The highest concentrations are typically found in the leaves and flowers, where the glandular trichomes are most abundant.[14][15]

Table 1: Artemisinin Concentration in Different Tissues of Artemisia Species

| Species | Plant Part | Artemisinin Content (% dry weight) | Reference |

|---|---|---|---|

| A. annua | Leaves | 0.44 ± 0.03 | [14] |

| A. annua | Flowers | 0.42 ± 0.03 | [14] |

| A. annua | Stems | < 0.1 | [14] |

| A. annua | Roots | Not Detected | [14][16] |

| A. vachanica | Aerial Parts | 0.34 | [17] |

| A. dracunculus | Leaves | 0.27 ± 0.00 | [14] |

| A. dracunculus | Aerial Parts | 0.07 |[17] |

Table 2: Artemisinin Yield in Selected High-Producing A. annua Genotypes

| Genotype | Artemisinin in Leaves (% dry weight, 2-year avg.) |

|---|---|

| C1 | 1.60 |

| C10 | 1.83 |

| B6 | 1.94 |

| P137 | 2.08 |

| P63 | 2.15 |

| B4 | 2.16 |

Data adapted from field trials of promising genotypes.[18]

Experimental Protocols

Accurate extraction and quantification of artemisinin are crucial for research, quality control, and drug development. Below are generalized protocols for key experimental procedures.

Extraction of Artemisinin from Plant Material

This protocol describes a standard laboratory-scale solvent extraction method. Hexane is a common solvent due to its selectivity for the non-polar artemisinin molecule.[17][19]

Objective: To extract artemisinin from dried A. annua leaves.

Materials:

-

Dried, finely ground leaves of A. annua.

-

n-Hexane (HPLC grade).

-

Soxhlet apparatus or ultrasonic bath.

-

Rotary evaporator.

-

Whatman No. 1 filter paper.

-

Glassware (flasks, beakers).

Procedure (Soxhlet Extraction):

-

Weigh accurately about 10 g of powdered dry leaf material.

-

Place the powder into a cellulose thimble.

-

Place the thimble inside the main chamber of the Soxhlet extractor.

-

Assemble the Soxhlet apparatus with a 250 mL round-bottom flask containing 150 mL of n-hexane and a condenser.

-

Heat the flask using a heating mantle to initiate solvent reflux.

-

Allow the extraction to proceed for at least 6-8 hours, or until the solvent in the siphon tube runs clear.

-

After extraction, allow the apparatus to cool.

-

Combine the solvent extracts and concentrate them under reduced pressure using a rotary evaporator at 40°C until a crude extract is obtained.[19][20]

-

Redissolve the dried extract in a known volume of a suitable solvent (e.g., acetonitrile or methanol) for analysis.[20]

Quantification of Artemisinin by HPLC

High-Performance Liquid Chromatography (HPLC) is a standard method for the precise quantification of artemisinin.[14][17][21] Since artemisinin lacks a strong UV chromophore, detection is often performed at low wavelengths (e.g., 192-210 nm) or using an Evaporative Light Scattering Detector (ELSD) or mass spectrometry (MS).[17][20]

Objective: To quantify the concentration of artemisinin in an extract.

Instrumentation & Conditions:

-

HPLC System: With a pump, autosampler, column oven, and UV or ELSD detector.

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[17]

-

Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 65:35 v/v).[17]

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25-30°C.

-

Injection Volume: 20 µL.

-

Detection: UV at 192 nm or ELSD.[17]

Procedure:

-

Prepare Standard Solutions: Accurately weigh pure artemisinin standard and prepare a stock solution in the mobile phase. Perform serial dilutions to create a series of calibration standards (e.g., 10, 50, 100, 200, 500 µg/mL).

-

Prepare Sample: Filter the redissolved plant extract through a 0.22 µm syringe filter prior to injection.

-

Generate Calibration Curve: Inject each standard solution into the HPLC system and record the peak area. Plot a graph of peak area versus concentration. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.99 is desirable.

-

Analyze Sample: Inject the filtered plant extract sample.

-

Calculate Concentration: Using the peak area of artemisinin from the sample chromatogram and the calibration curve equation, calculate the concentration of artemisinin in the sample. Account for all dilution factors to determine the final content in the original plant material (e.g., in mg per gram of dry weight).

Relevance to Drug Development

Artemisinin is a paradigm of natural product drug discovery. Its journey from a traditional remedy to a globally essential medicine highlights several key aspects relevant to drug development professionals:

-

Novel Mechanism of Action: The endoperoxide bridge of artemisinin is crucial for its activity. It is thought to be activated by heme iron in the malaria parasite, generating reactive oxygen species (ROS) that damage parasite proteins and lead to its death.[4][5] This unique mechanism overcame resistance to older antimalarials.[3]

-

Semisynthetic Derivatives: To improve pharmacokinetic properties such as solubility and bioavailability, semisynthetic derivatives like artesunate, artemether, and dihydroartemisinin (DHA) have been developed.[3][5] These derivatives form the backbone of modern ACTs.

-

Expanding Therapeutic Applications: The cytotoxic properties of artemisinin are being extensively investigated for cancer therapy.[4][5] It has been shown to induce apoptosis, inhibit angiogenesis, and arrest the cell cycle in various cancer cell lines.[4] Its anti-inflammatory and antiviral activities present further opportunities for drug repurposing and development.[4]

-

Supply Chain and Synthetic Biology: The reliance on a single plant source created supply and price volatility. This has driven significant research into alternative production platforms. A major breakthrough has been the engineering of Saccharomyces cerevisiae (yeast) to produce the precursor artemisinic acid, which can then be chemically converted to artemisinin, offering a stable and scalable supply chain.[8]

References

- 1. Artemisinin - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Artemisinin: a game-changer in malaria treatment | Medicines for Malaria Venture [mmv.org]

- 4. Artemisinins: pharmacological actions beyond anti-malarial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Artemisinins: their growing importance in medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Potential ecological roles of artemisinin produced by Artemisia annua L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Artemisinin production in Artemisia annua: studies in planta and results of a novel delivery method for treating malaria and other neglected diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Artemisinin biosynthesis and its regulatory enzymes: Progress and perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 10. bioone.org [bioone.org]

- 11. tandfonline.com [tandfonline.com]

- 12. New insights into artemisinin regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. maxapress.com [maxapress.com]

- 14. Survey of artemisinin production by diverse Artemisia species in northern Pakistan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Assessment of Artemisinin Contents in Selected Artemisia Species from Tajikistan (Central Asia) - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Instant determination of the artemisinin from various Artemisia annua L. extracts by LC‐ESI‐MS/MS and their in‐silico modelling and in vitro antiviral activity studies against SARS‐CoV‐2 - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mmv.org [mmv.org]

- 21. researchgate.net [researchgate.net]

The Enigmatic Presence of Isomargaritene in Medicinal Flora: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Isomargaritene, a flavonoid C-glycoside, represents a largely unexplored frontier in the vast landscape of phytochemistry. While the broader class of flavonoids is well-recognized for its diverse therapeutic properties, specific knowledge regarding the occurrence, quantification, and bioactivity of this compound in medicinal plants remains remarkably scarce. This technical guide synthesizes the currently available, albeit limited, information on this compound, primarily noting its confirmed presence in Kumquat (Fortunella margarita). Due to the significant research gap, this document also provides generalized, yet detailed, experimental protocols for the extraction, isolation, and quantification of flavonoid C-glycosides, which can be adapted for the study of this compound. Furthermore, representative signaling pathways for the known antioxidant and anti-inflammatory activities of flavonoids are presented to offer a theoretical framework for potential future investigations into the bioactivity of this compound. This guide aims to equip researchers with the foundational knowledge and methodological frameworks necessary to advance the study of this intriguing, yet under-researched, natural compound.

Introduction to this compound

This compound is a flavonoid C-glycoside, a class of compounds where a sugar moiety is attached to the flavonoid backbone through a carbon-carbon bond. Chemically, it has been identified as acacetin-6-C-neohesperidoside[1][2]. Flavonoid C-glycosides are known for their chemical stability and distinct biological activities compared to their O-glycoside counterparts. Despite the growing interest in flavonoids for their potential health benefits, this compound has been the subject of very few published studies.

Occurrence of this compound in Medicinal Plants

The documented occurrence of this compound in the plant kingdom is exceptionally limited. To date, the primary confirmed source of this compound is the kumquat fruit (Fortunella margarita), a small citrus fruit with a history of use in traditional medicine in some Asian cultures[1][3][4]. While kumquat is recognized for its antioxidant and anti-inflammatory properties, the specific contribution of this compound to these effects has not been elucidated[5].

Quantitative Data

A thorough review of existing literature reveals a significant lack of quantitative data on the concentration of this compound in any medicinal plant. While its presence in kumquat is qualitatively confirmed, the precise amounts have not been reported in a structured manner. The following table illustrates this data gap.

| Medicinal Plant | Plant Part | This compound Content (mg/g dry weight) | Reference |

| Fortunella margarita (Kumquat) | Peel, Pulp | Data Not Available | [1][3][6] |

Table 1: Quantitative Data on this compound Occurrence in Medicinal Plants. The table highlights the current lack of quantitative studies on this compound concentrations.

Experimental Protocols

Given the absence of specific published protocols for this compound, this section provides detailed, generalized methodologies for the extraction, isolation, and quantification of flavonoid C-glycosides from plant materials. These protocols are based on established phytochemical techniques and can be adapted for the study of this compound.

General Workflow for Flavonoid C-Glycoside Analysis

The following diagram illustrates a typical workflow for the extraction, isolation, and analysis of flavonoid C-glycosides from a plant source.

Caption: Workflow for Flavonoid C-Glycoside Analysis.

Extraction of Flavonoid C-Glycosides

This protocol describes a standard maceration technique for extracting flavonoids from plant material.

-

Preparation of Plant Material: Air-dry the plant material (e.g., kumquat peels) at room temperature, protected from direct sunlight. Grind the dried material into a fine powder.

-

Maceration: Suspend the powdered plant material in a solvent such as 70% aqueous methanol or ethanol in a sealed container[7]. The ratio of plant material to solvent should be approximately 1:10 (w/v).

-

Extraction: Keep the mixture at room temperature for 24-72 hours with periodic agitation[8].

-

Filtration and Concentration: Filter the extract to remove solid plant debris. Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature below 40°C to obtain a crude extract.

Modern extraction techniques like ultrasonic-assisted extraction (UAE) or microwave-assisted extraction (MAE) can also be employed to improve efficiency and reduce extraction time[9].

Isolation and Purification

This protocol outlines a general approach to isolate flavonoid C-glycosides from the crude extract.

-

Liquid-Liquid Fractionation: Dissolve the crude extract in water and perform sequential liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate. Flavonoid glycosides are typically enriched in the more polar fractions (e.g., ethyl acetate and the remaining aqueous fraction).

-

Column Chromatography: Subject the flavonoid-rich fraction to column chromatography. A silica gel column can be used with a gradient elution system of chloroform and methanol[10]. Alternatively, a Sephadex LH-20 column is effective for separating phenolic compounds.

-

Preparative High-Performance Liquid Chromatography (HPLC): For final purification, use preparative HPLC with a C18 column. A common mobile phase consists of a gradient of water (often with a small amount of formic acid for better peak shape) and methanol or acetonitrile.

Identification and Quantification

This protocol details the methods for identifying and quantifying the isolated compound.

-

Identification:

-

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is crucial for the tentative identification of compounds based on their retention time and mass-to-charge ratio (m/z)[6].

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: For unequivocal structure elucidation of the pure compound, 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR analyses are required.

-

-

Quantification:

-

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): Develop a validated HPLC-UV method for quantification. A C18 column is typically used with a mobile phase of acetonitrile and acidified water. Detection is usually performed at a wavelength between 280 and 350 nm. A calibration curve is generated using an isolated and purified standard of this compound.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For higher sensitivity and selectivity, an LC-MS/MS method can be developed.

-

Potential Signaling Pathways of this compound

While no studies have investigated the specific biological activities and signaling pathways of this compound, its classification as a flavonoid suggests it may share mechanisms with other well-studied flavonoids. Flavonoids are known to exert anti-inflammatory and antioxidant effects through the modulation of various cellular signaling pathways[11][12][13][14].

Representative Anti-Inflammatory Signaling Pathway

Many flavonoids exhibit anti-inflammatory properties by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes[15][16].

References

- 1. Phenolic compounds and biological activities of small-size citrus: Kumquat and calamondin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Phenolic compounds and biological activities of small-size citrus: Kumquat and calamondin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Heat treatment enhances the NO-suppressing and peroxynitrite-intercepting activities of kumquat (Fortunella margarita Swingle) peel [agris.fao.org]

- 6. researchgate.net [researchgate.net]

- 7. uomus.edu.iq [uomus.edu.iq]

- 8. e3s-conferences.org [e3s-conferences.org]

- 9. Extraction of Flavonoids From Natural Sources Using Modern Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Extraction, Isolation and Characterization of Bioactive Compounds from Plants' Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Flavonoids as Potential Anti-Inflammatory Molecules: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benthamdirect.com [benthamdirect.com]

- 13. Flavonoids: antioxidants or signalling molecules? - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 14. researchgate.net [researchgate.net]

- 15. Frontiers | Flavonoids as Natural Anti-Inflammatory Agents Targeting Nuclear Factor-Kappa B (NFκB) Signaling in Cardiovascular Diseases: A Mini Review [frontiersin.org]

- 16. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Isomargaritene and Related Flavonoid C-Glycosides for Researchers and Drug Development Professionals

Introduction

Flavonoid C-glycosides are a class of naturally occurring polyphenolic compounds where a sugar moiety is attached to the flavonoid aglycone via a carbon-carbon bond. This linkage confers greater stability compared to their O-glycoside counterparts, leading to enhanced bioavailability and distinct pharmacological profiles. This compound, a flavonoid C-glycoside found in kumquat (Fortunella margarita), represents a promising yet understudied member of this family. This technical guide provides a comprehensive review of the current literature on this compound and related, well-characterized flavonoid C-glycosides such as vitexin, isovitexin, orientin, and isoorientin. The focus is on their quantitative biological activities, the experimental protocols used to determine these activities, and the signaling pathways through which they exert their effects. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals in the field of natural product chemistry and pharmacology.

Physicochemical Properties and Structure

This compound belongs to the class of flavonoid C-glycosides, which are characterized by a C-C glycosidic bond between a sugar and the flavonoid backbone. While specific experimental data for this compound is limited, the general properties of related flavonoid C-glycosides are well-documented.

Table 1: Physicochemical Properties of Representative Flavonoid C-Glycosides

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Features |

| This compound | C₂₈H₃₂O₁₄ | 592.55 | Flavonoid C-glycoside |

| Vitexin | C₂₁H₂₀O₁₀ | 432.38 | Apigenin-8-C-glucoside |

| Isovitexin | C₂₁H₂₀O₁₀ | 432.38 | Apigenin-6-C-glucoside |

| Orientin | C₂₁H₂₀O₁₁ | 448.38 | Luteolin-8-C-glucoside |

| Isoorientin | C₂₁H₂₀O₁₁ | 448.38 | Luteolin-6-C-glucoside |

Biological Activities of Flavonoid C-Glycosides

Flavonoid C-glycosides exhibit a wide range of biological activities, making them attractive candidates for drug development. The primary activities investigated are antioxidant, anticancer, and anti-inflammatory effects.

Antioxidant Activity

The antioxidant capacity of flavonoid C-glycosides is a key aspect of their therapeutic potential. This activity is typically evaluated using various in vitro assays.

Table 2: Quantitative Antioxidant Activity of Representative Flavonoid C-Glycosides

| Compound | Assay | Result | Reference |

| Vitexin | OOH Radical Scavenging | k = 1.45 × 10³ M⁻¹s⁻¹ | [1][2] |

| Isovitexin | OOH Radical Scavenging | k = 4.78 × 10³ M⁻¹s⁻¹ | [1][2] |

| Vitexin/Isovitexin Mix (1:0) | α-amylase inhibition | 71.31% at 31.93 µg/mL | [3] |

| Vitexin/Isovitexin Mix (0:1) | FRAP | 41.04 mg Trolox/g | [3] |

| Kumquat Extract | DPPH Radical Scavenging | 62% | [4][5] |

| 2″-O-β-D-xylosylvitexin | Cellular Antioxidant Activity | Dose-dependent | [6] |

Anticancer Activity

Several flavonoid C-glycosides have demonstrated potent anticancer activities against various cancer cell lines.

Table 3: In Vitro Anticancer Activity of Flavonoid C-Glycosides

| Compound | Cell Line | Activity | Result | Reference |

| Orientin | T24 Human Bladder Carcinoma | Inhibition of proliferation | Dose-dependent | [7] |

| Isoorientin | Pancreatic Cancer (PANC-1, PATU-8988) | Induction of apoptosis, decreased invasiveness | - | [8] |

| Isoorientin | Gastric Cancer (HGC27) | Inhibition of proliferation, migration, and invasion | - | [9] |

| Kumquat (n-hexane extract) | Human Prostate Cancer (LNCaP) | Inhibition of proliferation | 86.4% at 100 µg/mL | [10] |

| Flavonol Analogs | Prostate Cancer (DU-145, PC-3) | Cytotoxicity | 6.5-fold more active than quercetin | [11] |

Anti-inflammatory Activity

The anti-inflammatory properties of flavonoid C-glycosides are mediated through the modulation of key inflammatory pathways.

Table 4: Anti-inflammatory Activity of Flavonoid C-Glycosides

| Compound | Model | Activity | Result | Reference |

| Flavone di-C-glycosides (Lucenin-2, Vicenin-2, Stellarin-2) | LPS-stimulated RAW 264.7 cells | Inhibition of NO production | Significant at 100 µg/mL | [12] |

| Flavonoid Glycoside | Rat Paw Edema (acute) | Anti-inflammatory | Dose-dependent | [13] |

| Flavonoid Glycoside | Cotton Pellet Granuloma (chronic) | Anti-inflammatory | Dose-dependent | [13] |

| Flavone di-C-glycosides | LPS-stimulated RAW 264.7 cells | Reduction of iNOS and COX-2 expression | Significant at 100 µg/mL | [12] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Below are representative protocols for key experiments cited in the literature.

Isolation and Structure Elucidation of Flavonoid C-Glycosides

Caption: General workflow for the isolation and structural elucidation of flavonoid C-glycosides.

A general procedure involves the extraction of plant material with a suitable solvent, followed by a series of chromatographic steps to isolate the compounds of interest. Structure elucidation is then performed using spectroscopic and spectrometric techniques.[14][15][16]

Cellular Antioxidant Activity (CAA) Assay

References

- 1. Antioxidant Power of Vitexin and Isovitexin Against OOH Radicals: A Comparative Theoretical Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Identification of a flavonoid C-glycoside as potent antioxidant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Effects of Orientin on Proliferation and Apoptosis of T24 Human Bladder Carcinoma Cells Occurs Through the Inhibition of Nuclear Factor-kappaB and the Hedgehog Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Isoorientin induces apoptosis, decreases invasiveness, and downregulates VEGF secretion by activating AMPK signaling in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. spandidos-publications.com [spandidos-publications.com]

- 12. Anti-Inflammatory Properties of Flavone di-C-Glycosides as Active Principles of Camellia Mistletoe, Korthalsella japonica - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. d-nb.info [d-nb.info]

- 15. Isolation and structure elucidation of isoaltenuene, a new metabolite ofAlternaria alternata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Isolation and structure elucidation of armillaricin1 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Characteristics of Isomargaritene

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isomargaritene is a naturally occurring C-glycosyl compound belonging to the flavonoid family. Flavonoid C-glycosides are known for their diverse biological activities, making them subjects of interest in pharmaceutical research and drug development. This technical guide provides a comprehensive overview of the known physical and chemical characteristics of this compound. Due to the limited availability of specific experimental data for this compound, this guide also incorporates generalized experimental protocols and theoretical frameworks based on the broader class of flavonoid C-glycosides. This document aims to serve as a foundational resource for researchers and scientists engaged in the study and potential application of this compound.

Physicochemical Properties

The following tables summarize the known and computed physical and chemical properties of this compound. It is important to note that some of these data are estimated through computational models due to the scarcity of direct experimental measurements.

Table 1: Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C28H32O14 | PubChem[1] |

| Molecular Weight | 592.5 g/mol | PubChem[1] |

| Physical Description | Not available | |

| Solubility | Water: 2954 mg/L @ 25 °C (estimated) | The Good Scents Company[2] |

| XLogP3-AA | -0.60 (estimated) | The Good Scents Company[2] |

| CAS Number | 64271-11-0 | The Good Scents Company[2] |

Table 2: Chemical Identifiers and Classification

| Identifier/Classification | Details | Source |

| IUPAC Name | 6-[(2S,4S,5S)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,4S,5R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]-5,7-dihydroxy-2-(4-methoxyphenyl)chromen-4-one | PubChem[1] |

| Chemical Class | Flavonoid C-glycoside | FooDB[3] |

| Synonyms | Semiaquilinoside | FooDB[3] |

| ChEBI ID | CHEBI:176168 | PubChem[1] |

Experimental Protocols

Due to the lack of specific published experimental protocols for this compound, this section provides generalized methodologies for the isolation, purification, and characterization of flavonoid C-glycosides from natural sources. These protocols can be adapted by researchers for the study of this compound.

General Protocol for Isolation and Purification of Flavonoid C-Glycosides from Plant Material

This protocol outlines a common workflow for the extraction and purification of flavonoid C-glycosides.

Workflow Diagram:

Methodology:

-

Plant Material Preparation: The selected plant material is dried, ground into a fine powder, and accurately weighed.

-

Extraction: The powdered material is subjected to extraction, typically through maceration or Soxhlet extraction, using a polar solvent such as 80% methanol or ethanol.

-

Filtration and Concentration: The extract is filtered to remove solid plant debris. The solvent is then removed under reduced pressure using a rotary evaporator to yield a crude extract.

-

Liquid-Liquid Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity. Flavonoid glycosides are often enriched in the ethyl acetate and n-butanol fractions.

-

Column Chromatography: The enriched fraction is subjected to column chromatography. Common stationary phases include Sephadex LH-20 for size exclusion chromatography or silica gel for adsorption chromatography. Elution is performed with a gradient of solvents to separate different classes of compounds.

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the target compounds are further purified using preparative HPLC with a C18 column. A gradient of water and methanol or acetonitrile, often with a small amount of acid (e.g., formic acid), is used as the mobile phase.

-

Structure Elucidation: The purity and structure of the isolated compound are confirmed using spectroscopic methods such as NMR and mass spectrometry.

General Protocol for Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H-NMR and ¹³C-NMR: The purified compound is dissolved in a deuterated solvent (e.g., DMSO-d₆, Methanol-d₄). ¹H-NMR and ¹³C-NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher). These spectra provide information about the proton and carbon environments in the molecule, which is crucial for structure elucidation.

-

2D-NMR (COSY, HSQC, HMBC): Two-dimensional NMR experiments are performed to establish the connectivity between protons and carbons, confirming the structure of the flavonoid backbone and the glycosidic linkages.

Mass Spectrometry (MS):

-

High-Resolution Mass Spectrometry (HRMS): HRMS (e.g., ESI-QTOF-MS) is used to determine the exact mass of the molecule, which allows for the confirmation of the molecular formula.

-

Tandem Mass Spectrometry (MS/MS): Fragmentation patterns obtained from MS/MS experiments provide valuable information about the structure of the aglycone and the sugar moieties, helping to differentiate between isomers.

Biological Activity and Signaling Pathways (Theoretical)

While specific biological activities of this compound have not been extensively reported, flavonoid C-glycosides, in general, are known to possess a range of pharmacological effects, including antioxidant, anti-inflammatory, and anticancer properties. The following section describes a hypothetical signaling pathway that could be modulated by this compound, based on the known activities of similar flavonoids.

Potential Anti-inflammatory Signaling Pathway

Many flavonoids exert their anti-inflammatory effects by modulating the NF-κB signaling pathway. The following diagram illustrates a potential mechanism of action for this compound in inhibiting this pathway.

Signaling Pathway Diagram:

Description of the Pathway:

-

Activation: Inflammatory stimuli, such as lipopolysaccharide (LPS), bind to Toll-like receptor 4 (TLR4) on the cell surface.

-

Signal Transduction: This binding activates a downstream signaling cascade, leading to the activation of the IκB kinase (IKK) complex.

-

NF-κB Activation: The activated IKK complex phosphorylates the inhibitory protein IκBα, which is bound to the NF-κB (p65/p50) dimer in the cytoplasm. This phosphorylation leads to the ubiquitination and subsequent degradation of IκBα.

-

Nuclear Translocation: The degradation of IκBα exposes the nuclear localization signal on NF-κB, allowing it to translocate into the nucleus.

-

Gene Transcription: In the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of pro-inflammatory genes, leading to their transcription and the production of inflammatory mediators like cytokines and chemokines.

-

Inhibition by this compound (Hypothetical): Based on the activities of other flavonoids, this compound could potentially inhibit the activation of the IKK complex, thereby preventing the degradation of IκBα and the subsequent nuclear translocation of NF-κB. This would lead to a reduction in the expression of pro-inflammatory genes.

Conclusion

This compound represents a molecule of interest within the vast family of flavonoids. While its specific physical, chemical, and biological properties are not yet extensively documented in scientific literature, its classification as a flavonoid C-glycoside suggests potential for various biological activities. This guide has summarized the currently available data and provided a framework of generalized experimental protocols and theoretical biological pathways to aid researchers in their future investigations of this compound. Further research is warranted to fully elucidate the characteristics and therapeutic potential of this compound.

References

The Rising Star of Citrus Flavonoids: A Technical Guide to the Predicted Pharmacological Properties of Isomargaritene

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isomargaritene, a C-glycosyl flavonoid found in select citrus species, particularly kumquat (Fortunella margarita), is emerging as a compound of significant interest for its potential therapeutic applications. As a derivative of the well-studied flavone acacetin, this compound is predicted to possess a spectrum of pharmacological activities, including anti-adipogenic, anti-inflammatory, and antioxidant properties. This technical guide provides an in-depth analysis of the currently available data on this compound and its aglycone, acacetin, to forecast its therapeutic potential. This document summarizes quantitative biological data, details relevant experimental methodologies, and visualizes key signaling pathways to support further research and drug development efforts.

Introduction

This compound, with the IUPAC name 6-[(2S,4S,5S)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,4S,5R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]-5,7-dihydroxy-2-(4-methoxyphenyl)chromen-4-one and a molecular formula of C28H32O14, is a flavonoid C-glycoside.[1] Its presence has been identified in fruits, notably in kumquats.[2][3][4][5][6] The pharmacological interest in this compound stems from both direct experimental evidence of its biological activity and the extensive research conducted on its aglycone, acacetin. This guide synthesizes the current understanding of this compound's predicted pharmacological landscape.

Predicted Anti-Adipogenic Properties

Recent studies have indicated that this compound may play a role in the regulation of lipid metabolism, specifically in the inhibition of adipogenesis. Research on the major polyphenolic compounds from kumquat has provided direct evidence of this compound's potential in this area.[3]

Quantitative Data: Inhibition of Adipogenesis

The following table summarizes the quantitative data on the anti-adipogenic effects of this compound on 3T3-L1 adipocytes.

| Compound | Concentration | Triglyceride Reduction (%) | Target Genes Downregulated | Reference |

| This compound | 200 µg/mL | 55% | PPARγ, C/EBPα, FAS | [3] |

Experimental Protocol: 3T3-L1 Adipogenesis Assay

The anti-adipogenic activity of this compound was assessed using the 3T3-L1 preadipocyte cell line. The general protocol is as follows:

-

Cell Culture and Differentiation: 3T3-L1 preadipocytes are cultured to confluence. Adipogenesis is induced by treating the cells with a differentiation cocktail, typically containing 3-isobutyl-1-methylxanthine (IBMX), dexamethasone, and insulin (MDI).

-

Treatment: this compound is added to the culture medium at the desired concentration (e.g., 200 µg/mL) during the differentiation period.

-

Oil Red O Staining: After several days of differentiation, the cells are fixed and stained with Oil Red O to visualize intracellular lipid accumulation. The stained lipid droplets are then quantified.

-

Triglyceride Content Assay: Cellular triglyceride content is measured using a commercial kit as a quantitative measure of lipid accumulation.

-